Lipophilicity Advantage from N-Methylation
The N-methyl substitution on the amide nitrogen of 3-amino-N-methylpropanamide raises its computed logP to −1.331, compared to −1.81 (or +0.22 depending on the prediction method) for the des-methyl analog 3-aminopropanamide [1]. Using the consistently predicted values from the same database source, the logP difference between the two compounds is approximately 0.48 log units in favor of the N-methylated derivative [1]. This increase in lipophilicity is consistent with the well-established effect of N-methylation on amide-containing scaffolds and translates to enhanced passive membrane permeability, a parameter of direct relevance in medicinal chemistry and agrochemical development .
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | logP = −1.331 (predicted) |
| Comparator Or Baseline | 3-Aminopropanamide (CAS 4726-85-6): logP = −1.81 (predicted, Chembase) or +0.221 (predicted, BOC Sciences); logP difference = ~0.48 units using Chembase values |
| Quantified Difference | ΔlogP ≈ +0.48 (N-methylated more lipophilic) |
| Conditions | Predicted logP values from database entries (Chembase and BOC Sciences); cross-study comparison, not a single head-to-head experiment [1] |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and oral bioavailability, making 3-amino-N-methylpropanamide a preferred intermediate for drug-like molecules where cellular uptake is critical.
- [1] Chembase.cn. 3-Amino-N-methylpropanamide – logP value. URL: http://www.chembase.cn/substance-82070.html (accessed 2026-04-24). View Source
